molecular formula C18H18N4O2 B2512027 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-41-0

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2512027
CAS No.: 871323-41-0
M. Wt: 322.368
InChI Key: GBJFJFBKHXXEPL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methyl Group: The methyl group can be added via alkylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.

    Biological Studies: It is used in biological assays to investigate its effects on various biological targets, including enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new chemical entities.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl and methyl groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(2-Hydroxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its biological activity and chemical reactivity.

    1-(2-Methoxyphenyl)-5-ethyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its pharmacokinetic properties.

    1-(2-Methoxyphenyl)-5-methyl-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chloro group instead of a methyl group, which may influence its binding interactions and potency.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-8-10-14(11-9-12)19-18(23)17-13(2)22(21-20-17)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJFJFBKHXXEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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